Work Function Tuning on ITO: Direct Comparison with Nitrophenylphosphonic Acid
The para-cyano substituent enables a higher absolute work function on indium tin oxide (ITO) compared to the para-nitro analog. Kelvin probe measurements show that a self-assembled monolayer (SAM) of (4-cyanophenyl)phosphonic acid on ITO yields a work function of 5.77 eV, which is 0.17 eV higher than the 5.60 eV achieved with a (4-nitrophenyl)phosphonic acid SAM under identical conditions [1].
| Evidence Dimension | Absolute Work Function (ITO Substrate) |
|---|---|
| Target Compound Data | 5.77 eV |
| Comparator Or Baseline | 5.60 eV (4-Nitrophenylphosphonic acid SAM) |
| Quantified Difference | +0.17 eV (3% increase) |
| Conditions | Self-assembled monolayers on indium tin oxide (ITO) substrates; measured by Kelvin probe. |
Why This Matters
A higher anode work function improves energy level alignment for hole injection/extraction in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), making this compound the preferred choice when maximizing open-circuit voltage (Voc) is a design goal.
- [1] Koh, S. E., McDonald, K. D., Holt, D. H., Dulcey, C. S., Chaney, J. A., & Pehrsson, P. E. (2006). Phenylphosphonic Acid Functionalization of Indium Tin Oxide: Surface Chemistry and Work Functions. Langmuir, 22(14), 6249–6255. View Source
